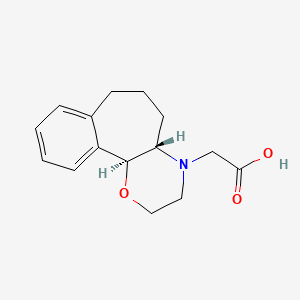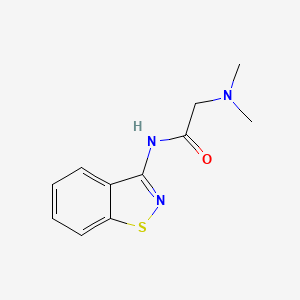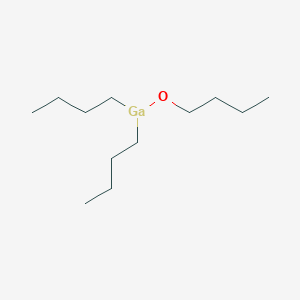
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydrobenzo ring fused with a cycloheptane ring and an oxazine moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzo ring, followed by the cycloheptane ring formation, and finally the introduction of the oxazine moiety. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as drug development for specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can be compared with other similar compounds, such as:
Hexahydrobenzo derivatives: Compounds with similar ring structures but different functional groups.
Cycloheptane derivatives: Compounds with a cycloheptane ring and various substituents.
Oxazine derivatives: Compounds containing the oxazine moiety with different ring systems.
The uniqueness of This compound lies in its specific combination of these structural elements, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
105124-59-2 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[(2S,7S)-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-6-yl]acetic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(18)10-16-8-9-19-15-12-6-2-1-4-11(12)5-3-7-13(15)16/h1-2,4,6,13,15H,3,5,7-10H2,(H,17,18)/t13-,15-/m0/s1 |
Clé InChI |
IJULNHKIRMBJKV-ZFWWWQNUSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](C3=CC=CC=C3C1)OCCN2CC(=O)O |
SMILES canonique |
C1CC2C(C3=CC=CC=C3C1)OCCN2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)

![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)


![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
silanol](/img/structure/B14317819.png)
